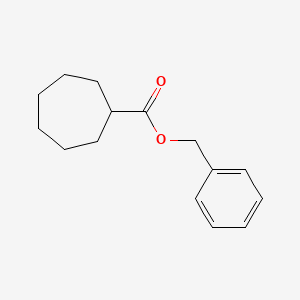

Benzyl cycloheptanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl cycloheptanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c16-15(14-10-6-1-2-7-11-14)17-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFDBROWTXLRDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Synthesis of Benzyl Cycloheptanecarboxylate

The following technical guide details the physicochemical profile, synthesis, and characterization of Benzyl Cycloheptanecarboxylate . This document is structured for researchers requiring rigorous data for experimental design and compound validation.

Technical Monograph | Version 1.0

Executive Summary

Benzyl cycloheptanecarboxylate is a lipophilic ester intermediate used primarily in the synthesis of cycloheptane-fused pharmaceuticals and metabolic probes. Structurally, it serves as a hydrophobic "mask" for the polar carboxylic acid group, facilitating cellular permeability before metabolic hydrolysis.

While the parent acid (cycloheptanecarboxylic acid, CAS 1460-16-8) is commercially ubiquitous, the benzyl ester is often synthesized in situ or on-demand for specific research applications, such as protecting group strategies in nortropane alkaloid synthesis or lipophilicity modulation in drug delivery systems.

Molecular Architecture & Identification

This compound combines a seven-membered cycloaliphatic ring with a benzyl ester moiety. The flexibility of the cycloheptane ring (existing primarily in the twist-chair conformation) imparts distinct steric properties compared to its cyclohexyl analogs.

| Identifier | Detail |

| Chemical Name | Benzyl cycloheptanecarboxylate |

| IUPAC Name | Benzyl cycloheptane-1-carboxylate |

| Molecular Formula | C₁₅H₂₀O₂ |

| Molecular Weight | 232.32 g/mol |

| SMILES | C1CCCCCC1C(=O)OCc2ccccc2 |

| Parent Acid CAS | 1460-16-8 (Cycloheptanecarboxylic acid) |

| Analog CAS | 22733-94-4 (Benzyl cyclohexanecarboxylate) |

Physicochemical Profile

The following data aggregates experimental values for the parent acid and computationally predicted values for the benzyl ester, derived from homolog extrapolation (benzyl cyclohexanecarboxylate).

Table 1: Physical Properties

| Property | Value (Predicted/Exp) | Confidence | Context for Research |

| Physical State | Colorless Viscous Liquid | High | Expect oil at RT; may crystallize at < -10°C. |

| Boiling Point | 325°C ± 10°C (760 mmHg) | Med | Extrapolated from cyclohexyl analog (310°C). Do not distill at atm pressure. |

| Boiling Point (Vac) | ~145-150°C (0.5 mmHg) | High | Recommended range for Kugelrohr distillation. |

| Density | 1.04 ± 0.02 g/mL | High | Slightly denser than water due to the aromatic ring. |

| LogP (Lipophilicity) | 4.3 - 4.5 | High | Highly lipophilic; requires organic cosolvents (DMSO, EtOH) for bioassays. |

| Refractive Index | Med | Useful for monitoring fraction purity. | |

| Solubility | Insol. Water; Sol. DCM, EtOAc, MeOH | High | Use Hexane/EtOAc for chromatography. |

Critical Insight: The high boiling point necessitates high-vacuum distillation for purification. Attempting atmospheric distillation will likely result in thermal degradation or decarboxylation.

Synthesis Protocol: Steglich Esterification

For research-scale production (1g – 10g), the Steglich Esterification is the preferred method over acid chloride generation. It operates under mild conditions, preventing ring isomerization or racemization (if substituted).

Reaction Scheme

The pathway utilizes DCC (N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid, with DMAP (4-dimethylaminopyridine) acting as an acyl-transfer catalyst.

Figure 1: Steglich esterification workflow. The reaction is driven by the formation of insoluble dicyclohexylurea (DCU).

Step-by-Step Methodology

-

Preparation:

-

Dissolve Cycloheptanecarboxylic acid (10 mmol, 1.42 g) in anhydrous Dichloromethane (DCM) (30 mL).

-

Add Benzyl alcohol (11 mmol, 1.19 g) and DMAP (1 mmol, 122 mg).

-

Cool the mixture to 0°C in an ice bath under Nitrogen atmosphere.

-

-

Activation & Coupling:

-

Dissolve DCC (11 mmol, 2.27 g) in DCM (10 mL) and add dropwise to the reaction mixture over 15 minutes.

-

Observation: A white precipitate (DCU) will begin to form almost immediately.

-

Remove ice bath after 1 hour and stir at room temperature for 12 hours.

-

-

Work-up:

-

Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct.

-

Wash the filtrate with 1N HCl (2 x 20 mL) to remove DMAP and unreacted amine.

-

Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.

-

Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically ~90% pure. For analytical grade, perform Flash Column Chromatography .

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate (95:5 gradient to 90:10).

-

Rf Value: ~0.45 in Hexane:EtOAc (9:1).

-

Characterization Strategy

To validate the identity of the synthesized ester, rely on the following spectroscopic signatures. This protocol ensures the distinction between the product and potential contaminants (e.g., unreacted benzyl alcohol).

Spectroscopic Data (Predicted)

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30–7.40 (m, 5H) | Aromatic protons (Benzyl group) |

| δ 5.11 (s, 2H) | Benzylic -CH₂- (Key Ester Peak) | |

| δ 2.45 (tt, 1H) | Methine -CH- alpha to carbonyl | |

| δ 1.90–1.40 (m, 12H) | Cycloheptane ring protons | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 176.2 | Carbonyl (C=O) |

| δ 136.1, 128.5, 128.0 | Aromatic carbons | |

| δ 65.8 | Benzylic -CH₂- | |

| δ 45.2 | Alpha-carbon (Ring) | |

| IR Spectroscopy (Neat) | 1735 cm⁻¹ | Strong C=O stretch (Ester) |

| 1160 cm⁻¹ | C-O-C stretch | |

| 2925, 2855 cm⁻¹ | C-H stretch (Cycloalkane) | |

| Mass Spectrometry | m/z 232 [M]⁺ | Molecular Ion |

| m/z 91 | Tropylium ion (Base peak, Bn+) |

Validation Logic Flow

Use this decision tree to troubleshoot purity issues during characterization.

Figure 2: Analytical decision tree for validating benzyl cycloheptanecarboxylate.

Stability & Storage

-

Hydrolysis Risk: Like most benzyl esters, this compound is susceptible to hydrolysis under strongly acidic or basic conditions. It is relatively stable in neutral aqueous buffers for short durations (24-48h).

-

Oxidation: The benzylic position is sensitive to radical oxidation over long periods.

-

Storage Protocol:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen to prevent oxidation.

-

Container: Amber glass vials with Teflon-lined caps.

-

References

-

Cycloheptanecarboxylic acid (Parent Acid) Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 15091.[Link]

-

Benzyl Cyclohexanecarboxylate (Homolog) Data. National Center for Biotechnology Information. PubChem Compound Summary for CID 89810.[Link]

-

Steglich Esterification Protocol. Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.[Link]

-

Synthesis of Nortropane Alkaloids (Application Context). Mose, R. (2011). Synthesis of novel Nortropanes as Inhibitors of Glycosidases. Aarhus University. (Referencing intermediate 103: benzyl-cycloheptanecarboxylate).[1] [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Benzyl Cycloheptanecarboxylate in Organic Solvents

Introduction

Benzyl cycloheptanecarboxylate is an ester comprising a benzyl group attached to a cycloheptanecarboxylate moiety. As with many organic molecules, its utility in various applications, from synthetic chemistry to pharmaceutical sciences, is fundamentally linked to its solubility characteristics. Understanding how this compound behaves in different organic solvents is critical for researchers, scientists, and drug development professionals. A comprehensive solubility profile informs decisions on reaction conditions, purification methods such as crystallization, formulation strategies, and even the compound's potential bioavailability.[1] The N-benzyl structural motif, a component of our molecule of interest, is frequently utilized in drug discovery to modulate physicochemical properties.[2]

This guide provides a deep dive into the theoretical and practical aspects of the solubility of benzyl cycloheptanecarboxylate. It is designed to offer not just data, but a foundational understanding of the principles governing its solubility, methods for its experimental determination, and the application of this knowledge in a scientific context.

Molecular Structure and Predicted Physicochemical Properties

To understand the solubility of benzyl cycloheptanecarboxylate, we must first examine its molecular structure and inherent physicochemical properties. The molecule consists of a nonpolar cycloheptyl ring and a benzyl group, connected by a polar ester linkage. This combination of nonpolar and polar features dictates its interaction with various solvents.

Table 1: Predicted Physicochemical Properties of Benzyl Cycloheptanecarboxylate (based on Benzyl Cyclohexanecarboxylate)

| Property | Predicted Value | Source |

| Molecular Formula | C15H20O2 | - |

| Molecular Weight | 232.32 g/mol | - |

| XLogP3-AA | ~3.7-4.0 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 (the two oxygen atoms in the ester group) | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

The high XLogP3-AA value suggests that benzyl cycloheptanecarboxylate is a lipophilic, or "fat-loving," compound, with a preference for nonpolar environments over aqueous ones. The absence of hydrogen bond donors and the presence of only two acceptors limit its ability to form strong hydrogen bonds with protic solvents. The relatively small polar surface area compared to its overall size further indicates a predominantly nonpolar character.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The age-old principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Given the large nonpolar surface area of the cycloheptyl and benzyl groups, benzyl cycloheptanecarboxylate is expected to exhibit high solubility in nonpolar solvents.[6] The primary intermolecular interactions at play would be van der Waals forces, which are present in both the solute and these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but lack O-H or N-H bonds for hydrogen bonding. Benzyl cycloheptanecarboxylate should be readily soluble in these solvents. The dipole-dipole interactions between the ester group of the solute and the polar aprotic solvent molecules, combined with the favorable van der Waals interactions of the nonpolar moieties, will facilitate dissolution.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The solubility in polar protic solvents is expected to be lower. While the ester group can act as a hydrogen bond acceptor, the large, nonpolar hydrocarbon structure of the molecule will disrupt the strong hydrogen-bonding network of solvents like water and, to a lesser extent, short-chain alcohols.[7] Benzyl alcohol, a related compound, is only moderately soluble in water but miscible with alcohols.[8][9] We can predict a similar trend for benzyl cycloheptanecarboxylate, with solubility decreasing as the polarity of the alcohol increases (e.g., higher solubility in ethanol than in water). Its estimated water solubility is very low.[4]

The logical relationship governing these predictions can be visualized as follows:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylmethyl cyclohexanecarboxylate | C14H18O2 | CID 89810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benzyl cyclohexane carboxylate, 22733-94-4 [thegoodscentscompany.com]

- 5. chem.ws [chem.ws]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. manavchem.com [manavchem.com]

- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Catalytic Esterification of Cycloheptanecarboxylic Acid with Benzyl Alcohol

Introduction: The Strategic Synthesis of Benzyl Cycloheptanecarboxylate

The esterification of cycloheptanecarboxylic acid with benzyl alcohol to form benzyl cycloheptanecarboxylate is a reaction of significant interest in the fields of fragrance chemistry, materials science, and as a versatile intermediate in pharmaceutical synthesis. The resulting ester combines the bulky, lipophilic cycloheptyl moiety with the aromatic benzyl group, imparting unique properties to the molecule. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of benzyl cycloheptanecarboxylate via acid-catalyzed esterification, commonly known as the Fischer-Speier esterification.[1]

The Fischer esterification is a classic and widely utilized method for the synthesis of esters from carboxylic acids and alcohols.[1] It is an equilibrium-driven process, catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid.[2][3] The core principle of this reaction lies in the acid-catalyzed nucleophilic acyl substitution, where the alcohol acts as the nucleophile and the carboxylic acid as the electrophile.[2] A critical aspect of this reaction is that all steps are reversible.[2][4] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by the removal of water as it is formed during the reaction.[1][2][4]

This application note will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol for its execution, and outline the necessary analytical techniques for monitoring the reaction and characterizing the final product.

Mechanistic Insights: The Fischer Esterification Pathway

The acid-catalyzed esterification of cycloheptanecarboxylic acid with benzyl alcohol proceeds through a multi-step mechanism, as illustrated below.[4][5] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cycloheptanecarboxylic acid by the acid catalyst (e.g., H₂SO₄). This initial step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5]

-

Nucleophilic Attack by Benzyl Alcohol: The lone pair of electrons on the oxygen atom of benzyl alcohol then attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4][5]

-

Proton Transfer: A proton is transferred from the oxonium ion of the tetrahedral intermediate to one of the hydroxyl groups. This proton transfer is a rapid and reversible process.

-

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, benzyl cycloheptanecarboxylate.[4]

Figure 2: A generalized workflow for the synthesis and purification.

Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine cycloheptanecarboxylic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (approximately 2-3 mL per gram of carboxylic acid). The use of a slight excess of benzyl alcohol helps to drive the equilibrium towards the product.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.02-0.05 eq) to the reaction mixture while stirring. The addition of the acid is exothermic and should be done slowly.

-

Apparatus Assembly: Assemble a Dean-Stark apparatus with a reflux condenser on top of the round-bottom flask. The Dean-Stark trap is essential for the azeotropic removal of water with toluene, which is a key strategy to drive the reaction to completion. [6]4. Reaction Execution: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected in the trap and by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Work-up and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation. The boiling point of the product, benzyl cycloheptanecarboxylate, is expected to be higher than that of benzyl alcohol (205 °C) and benzyl acetate (212 °C). [7]A reasonable estimate under vacuum would be in the range of 140-160 °C at approximately 1 mmHg. Alternatively, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization of Benzyl Cycloheptanecarboxylate

Thorough characterization of the final product is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and cycloheptyl groups. The benzylic protons (CH₂) should appear as a singlet at approximately 5.1-5.3 ppm. [8][9]The aromatic protons of the phenyl group will be observed in the region of 7.2-7.4 ppm. The protons of the cycloheptyl ring will appear as a series of multiplets in the upfield region, typically between 1.2 and 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a carbonyl carbon signal around 175 ppm. The benzylic carbon will be observed at approximately 66 ppm. The aromatic carbons will appear in the 127-136 ppm region, and the cycloheptyl carbons will be found in the upfield region (25-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the ester functional group. A strong carbonyl (C=O) stretching absorption should be present around 1735 cm⁻¹. The C-O stretching of the ester will be visible in the 1150-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product. For benzyl cycloheptanecarboxylate (C₁₅H₂₀O₂), the expected molecular weight is 232.32 g/mol .

Safety and Handling Precautions

-

Cycloheptanecarboxylic Acid: This compound is corrosive and can cause skin and eye irritation. [10][11]* Benzyl Alcohol: It is harmful if swallowed or inhaled and can cause serious eye irritation. [6]* Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. [6]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The catalytic esterification of cycloheptanecarboxylic acid with benzyl alcohol is a reliable and scalable method for the synthesis of benzyl cycloheptanecarboxylate. By understanding the underlying Fischer esterification mechanism and carefully controlling the reaction conditions, particularly through the removal of water, high yields of the desired product can be achieved. The detailed protocol and characterization data provided in this application note serve as a comprehensive guide for researchers in various fields of chemical science.

References

-

Scribd. (n.d.). Benzyl Acetate Synthesis via Fischer Esterification. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

- Google Patents. (n.d.). US5001271A - Synthesis of benzyl mercaptan.

-

OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

-

YouTube. (2022, October 22). BENZYL SYNTHESIS. #ncchem. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of carboxylic acid benzyl esters.

-

National Center for Biotechnology Information. (n.d.). Benzyl cyclopentanecarboxylate. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism of acid catalyzed esterification of carboxylic acid.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure. Retrieved from [Link]

-

ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cycloheptanecarboxylic acid. PubChem. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- Google Patents. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Arkat USA. (n.d.). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

-

NIST. (n.d.). Benzyl Benzoate. NIST WebBook. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS# 72879. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl acetate. Retrieved from [Link]

-

Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Retrieved from [Link]

-

Tradeindia. (n.d.). Benzyl Benzoate Boiling Point: 323-324 A A C (Lit.). Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Benzyl acetate - Wikipedia [en.wikipedia.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. rsc.org [rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. Cycloheptanecarboxylic acid | C8H14O2 | CID 15091 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of Benzyl Cycloheptanecarboxylate as a Pharmaceutical Intermediate

Executive Summary & Strategic Rationale

Benzyl cycloheptanecarboxylate is a critical intermediate in medicinal chemistry, serving as a lipophilic, protected scaffold for the synthesis of seven-membered ring pharmacophores. While cyclohexyl rings are ubiquitous, the cycloheptyl moiety offers unique conformational flexibility (pseudorotation) and slightly larger hydrodynamic volume, making it a valuable bioisostere for modulating metabolic stability and receptor binding affinity in targets such as NaV1.7 ion channels and CGRP receptors .

This guide details the operational protocols for synthesizing, functionalizing, and deprotecting this intermediate.[1] The benzyl ester function is selected not merely as a protecting group, but for two strategic reasons:

-

Orthogonality: It is stable to basic hydrolysis and nucleophilic attack (e.g., during alkylation steps) but cleaves cleanly via hydrogenolysis (H₂/Pd-C) under neutral conditions.

-

Purification Efficiency: The benzyl group significantly increases lipophilicity, facilitating the purification of polar amino-acid or carboxylic acid intermediates via standard normal-phase silica chromatography.

Chemical Profile & Properties[2][3][4][5][6][7][8]

| Property | Description |

| IUPAC Name | Benzyl cycloheptanecarboxylate |

| Molecular Formula | C₁₅H₂₀O₂ |

| Molecular Weight | 232.32 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |

| Key Reactivity |

Synthetic Workflow Visualization

The following diagram illustrates the standard workflow for utilizing this intermediate in drug discovery, moving from raw materials to a functionalized Active Pharmaceutical Ingredient (API) precursor.

[9]

Experimental Protocols

Protocol A: Azeotropic Synthesis of Benzyl Cycloheptanecarboxylate

Rationale: Direct Fischer esterification using a Dean-Stark trap is preferred over acid chloride coupling for scale-up due to cost-efficiency and the avoidance of moisture-sensitive intermediates.

Reagents:

-

Cycloheptanecarboxylic acid (1.0 equiv)[2]

-

Benzyl alcohol (1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 equiv)

-

Toluene (Solvent, 10 mL/g of substrate)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add cycloheptanecarboxylic acid, benzyl alcohol, and toluene to the flask. Add pTsOH as the catalyst.

-

Reflux: Heat the mixture to reflux (bath temp ~120-130°C). Water generated by the reaction will azeotrope with toluene and collect in the trap.

-

Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours). Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the acid.[3]

-

Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2x) to remove unreacted acid and pTsOH, followed by brine (1x).

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The excess benzyl alcohol can be removed via high-vacuum distillation or column chromatography (SiO₂, 0-5% EtOAc in Hexanes).

QC Check: ¹H NMR (CDCl₃) should show a singlet at ~5.12 ppm (2H, benzylic CH₂) and a multiplet at ~7.35 ppm (5H, aromatic).

Protocol B: -Alkylation of the Cycloheptyl Ring

Rationale: The benzyl ester protects the carboxylate while activating the

Reagents:

-

Benzyl cycloheptanecarboxylate (1.0 equiv)

-

LDA (1.1 equiv, 2.0 M in THF/Heptane)

-

Alkyl Halide (Electrophile, 1.2 equiv)

-

Anhydrous THF (Solvent)

Procedure:

-

Enolate Formation: Under an inert atmosphere (N₂/Ar), cool a solution of LDA in anhydrous THF to -78°C (dry ice/acetone bath).

-

Addition: Dropwise add a solution of benzyl cycloheptanecarboxylate in THF to the LDA over 15 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

Critical Step: Maintain temperature < -70°C to avoid decomposition.

-

-

Alkylation: Add the electrophile (e.g., Methyl iodide, Benzyl bromide) dropwise.

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated NH₄Cl solution.

-

Isolation: Extract with EtOAc, dry, and concentrate. Purify via flash chromatography.

Protocol C: Catalytic Hydrogenolysis (Deprotection)

Rationale: This method cleaves the benzyl ester under neutral conditions, yielding the free acid and toluene. It is superior to basic hydrolysis for substrates containing other ester-sensitive groups.

Reagents:

- -Functionalized Benzyl Ester (1.0 equiv)

-

Pd/C (10 wt% loading, 10 mol% Pd)

-

Hydrogen Gas (H₂, balloon or 1 atm)

-

Ethanol or Methanol (Solvent)[4]

Procedure:

-

Preparation: Dissolve the substrate in ethanol.

-

Catalyst Addition: Carefully add Pd/C catalyst. Safety Note: Pd/C is pyrophoric; add under an inert blanket (Ar/N₂) or wet with a small amount of water/toluene before adding solvent.

-

Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at room temperature.

-

Completion: Monitor by TLC (product will be much more polar/acidic). Reaction typically completes in 2–12 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.

-

Isolation: Concentrate the filtrate to obtain the pure carboxylic acid.

Mechanistic Insight: -Alkylation[12]

The following diagram details the electronic movement during the critical functionalization step, highlighting the stability of the enolate intermediate afforded by the benzyl ester.

[9]

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Esterification) | Incomplete water removal | Ensure Dean-Stark trap is functioning; add fresh toluene; check reflux temp. |

| Claisen Condensation | Temperature too high during enolate formation | Ensure internal temp is < -70°C during LDA addition. Add ester to base, not base to ester. |

| Incomplete Hydrogenolysis | Catalyst poisoning | Check for sulfur or amine impurities in the substrate. Increase catalyst loading or H₂ pressure (50 psi). |

| Product Racemization | Over-basic conditions | During alkylation, ensure strict stoichiometry of base. Avoid warming enolate above 0°C before quench. |

References

- Greene's Protective Groups in Organic Synthesis. (Standard reference for Benzyl ester stability and cleavage conditions). Wiley.

-

Organic Chemistry Portal. "Synthesis of Benzyl Esters" and "Hydrogenolysis". Available at: [Link]

-

National Institutes of Health (PubMed). "Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7" (Analogous cycloalkane chemistry). Available at: [Link]

- Organic Syntheses.

Disclaimer: This protocol involves the use of hazardous chemicals (LDA, Toluene, Pd/C). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Transesterification of Benzyl Cycloheptanecarboxylate

[1]

Introduction & Strategic Context

Benzyl cycloheptanecarboxylate presents a specific challenge in organic synthesis: it combines a sterically demanding, conformationally mobile 7-membered ring with a high-molecular-weight leaving group (benzyl alcohol, BP 205°C).[1] While hydrolysis followed by Fischer esterification is a common route, it is chemically inefficient (two steps) and generates stoichiometric waste.[1]

Direct transesterification is the preferred route for pharmaceutical intermediates to alter ester alkyl chains (e.g., converting to a methyl/ethyl ester for analysis or further derivatization) or to introduce complex alkoxy groups.[1]

This guide details three validated protocols to achieve this transformation, selected based on scale , substrate sensitivity , and available equipment .

The Core Challenge: Equilibrium & Purification

The reaction is governed by the equilibrium constant (

Unlike simple methyl esters where the leaving group (methanol) is volatile, the leaving group here (benzyl alcohol) has a high boiling point.[1] Success depends not just on the catalyst, but on the efficient removal of benzyl alcohol or the use of overwhelming nucleophilic excess. [1]

Method A: Titanium(IV)-Mediated Transesterification (The "Gold Standard")

Best For: Scalable synthesis, hindered substrates, water-sensitive substrates.[1] Mechanism: Lewis-acid activation with dual coordination.[1]

Titanium(IV) isopropoxide (

Reagents & Equipment[1][2][3][4][5]

-

Substrate: Benzyl cycloheptanecarboxylate (1.0 equiv)[1]

-

Nucleophile/Solvent: Target Alcohol (e.g., Methanol, Ethanol, Isopropanol) - Must be anhydrous.[1]

-

Catalyst: Titanium(IV) isopropoxide (5–20 mol%).[1]

-

Equipment: Flame-dried round-bottom flask, reflux condenser, inert gas (Ar/N2) line.[1]

Protocol

-

Setup: Charge the reaction vessel with Benzyl cycloheptanecarboxylate under an inert atmosphere.

-

Solvent Addition: Add the target alcohol (anhydrous) in large excess (typically 10–20 equivalents or as solvent).[1]

-

Catalyst Injection: Add

(10 mol%) via syringe.[1] Note: The solution may turn slightly yellow.[1] -

Reaction: Heat to reflux.[1]

-

Reaction Time: 4–12 hours.[1] Monitor by TLC (See Section 5).

-

-

Quench: Cool to room temperature. Add 1N HCl or 5% aqueous citric acid to hydrolyze the titanium complex.[1] A white precipitate (

) will form.[1] -

Workup: Dilute with diethyl ether or EtOAc. Filter through a Celite pad to remove titanium salts.[1] Wash the filtrate with brine, dry over

, and concentrate.

Mechanistic Visualization (DOT)

The following diagram illustrates the dual-activation mechanism that makes Titanium superior for hindered esters.

Figure 1: Mechanism of Ti(IV)-mediated transesterification showing carbonyl activation and intramolecular delivery of the nucleophile.

Method B: Base-Catalyzed Transesterification (The "Rapid Lab" Method)

Best For: Simple alkyl esters (Methyl/Ethyl), robust substrates, quick small-scale runs.[1] Risk: Saponification if water is present.[1]

Protocol

-

Dissolution: Dissolve Benzyl cycloheptanecarboxylate (1.0 equiv) in the target alcohol (e.g., anhydrous Methanol, 10 equiv).[1]

-

Catalyst: Add Potassium Carbonate (

, 0.5–1.0 equiv) or Sodium Methoxide (0.1 equiv).[1] -

Temperature: Stir at 50°C or Reflux.

-

Duration: Typically 1–3 hours.

-

Workup: Evaporate excess alcohol. Resuspend residue in EtOAc/Water.[1] Extract, dry, and concentrate.[1]

Critical Constraint: This method fails if the target alcohol is sterically hindered (e.g., t-Butanol) or acidic (e.g., Phenol).[1]

Method C: Enzymatic Transesterification (Green/Selectivity)[1]

Best For: Enantioselective requirements (if the ring is substituted), mild conditions, avoiding metal contamination.[1] Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).[1]

Protocol

-

Solvent System: Use the target alcohol as solvent (if liquid) or a co-solvent like hexane/toluene.[1]

-

Loading: Add substrate and Novozym 435 (20–50% w/w relative to substrate).[1]

-

Conditions: Incubate at 40–60°C with orbital shaking (200 rpm).

-

Equilibrium Shift: Add molecular sieves to scavenge trace water (preventing hydrolysis).

-

Workup: Filter off the immobilized enzyme (reusable). Concentrate filtrate.[1]

Process Control & Purification (The Critical Phase)[1]

The separation of the product from the byproduct (Benzyl Alcohol) is the most common failure point.[1]

In-Process Control (IPC)

Do not rely solely on UV visualization (both substrate and byproduct are UV active).[1] Use stains sensitive to esters/alcohols.[1]

-

TLC Mobile Phase: 10% EtOAc in Hexanes.[1]

-

Stain: PMA (Phosphomolybdic Acid) or Ceric Ammonium Molybdate (CAM).[1] Benzyl alcohol stains intensely; the ester may be fainter.[1]

Purification Strategy Matrix

| Method | Applicability | Procedure |

| Flash Chromatography | Standard | Elute with Hexane:EtOAc gradient (0% |

| High-Vac Distillation | Scale >10g | Benzyl alcohol BP is ~93°C at 10 mmHg.[1] If product BP > 150°C/10mmHg, distill off BnOH first.[1] |

| Chemical Wash | Quick/Dirty | Benzyl alcohol is slightly water-soluble (4g/100mL).[1] Wash organic layer 5x with water to deplete BnOH (yield loss possible).[1] |

| Acetylation (Trick) | High Purity | If separation is difficult, treat crude mix with |

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific constraints.

Figure 2: Decision matrix for selecting the optimal transesterification protocol.

References

-

Seebach, D., et al. (1982).[1] "Titanate-Mediated Transesterifications with Functionalized Acids." Synthesis. Link[1]

-

Otera, J. (1993).[1] "Transesterification."[1][2][3][4][5][6][7][8][9] Chemical Reviews, 93(4), 1449–1470.[1] Link[1]

-

Krasustsky, A. P. (2006).[1] "Titanium(IV) Isopropoxide."[1][10][3][8][11] Encyclopedia of Reagents for Organic Synthesis. Link[1]

-

Anderson, E. M., et al. (1998).[1] "Candida antarctica Lipase B: A Versatile Biocatalyst."[1] Biocatalysis and Biotransformation. Link[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. atamankimya.com [atamankimya.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Enzymatic transesterification of microalgal oil from Chlorella vulgaris ESP-31 for biodiesel synthesis using immobilized Burkholderia lipase [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enzymatic transesterification for biodiesel production: a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. US4898969A - Transesterification of alkoxyesters - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Reaction mechanisms involving benzyl cycloheptanecarboxylate nucleophilic attack

Application Note & Protocol Guide

Introduction: The Significance of the Cycloheptane Scaffold

The seven-membered carbocycle, cycloheptane, represents a fascinating and functionally significant scaffold in medicinal chemistry and drug development.[1] Unlike their more common five- and six-membered counterparts, cycloheptane derivatives offer a unique three-dimensional arrangement of substituents, providing a versatile platform for designing novel therapeutic agents.[1] Benzyl cycloheptanecarboxylate serves as a key intermediate in the synthesis of these complex molecules.[2] Its derivatives are explored for a range of biological activities, including anti-ulcer and anti-inflammatory effects.[3]

This guide provides an in-depth analysis of the core reaction mechanisms involving nucleophilic attack at the carbonyl carbon of benzyl cycloheptanecarboxylate. We will dissect the causality behind experimental choices for three primary transformations: hydrolysis (saponification), aminolysis, and organometallic addition. Each section includes field-proven, step-by-step protocols designed for reproducibility and validation.

Core Mechanistic Principle: Nucleophilic Acyl Substitution

The reactions discussed herein are fundamentally governed by the nucleophilic acyl substitution mechanism. The ester carbonyl group, while less reactive than that of an acid chloride, is sufficiently electrophilic to be attacked by strong nucleophiles.[4] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group.

The choice of benzyl ester is strategic. The resulting leaving group, the benzyloxide anion, is stabilized by resonance through the phenyl ring, making it a better leaving group than a simple alkoxide. This facilitates the substitution reaction. The cycloheptyl group, due to its size and conformational flexibility, can introduce steric considerations that may influence reaction rates compared to smaller cycloalkanes.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Mechanism & Protocol: Base-Mediated Hydrolysis (Saponification)

Saponification is the hydrolysis of an ester using a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield a carboxylate salt.[5] Subsequent acidification protonates the carboxylate to furnish the final carboxylic acid. This method is robust and high-yielding. The reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the strong base drives the equilibrium toward the products.[4]

Protocol 3.1: Synthesis of Cycloheptanecarboxylic Acid

Objective: To hydrolyze benzyl cycloheptanecarboxylate to cycloheptanecarboxylic acid.

Materials:

-

Benzyl cycloheptanecarboxylate (1.0 eq)

-

Sodium Hydroxide (NaOH, 2.5 eq)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl), 3M

-

Diethyl Ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve benzyl cycloheptanecarboxylate (e.g., 5.0 g, 21.5 mmol) in ethanol (30 mL).

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (2.15 g, 53.8 mmol) in deionized water (15 mL) and add this solution to the flask.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Acidification: Transfer the remaining aqueous solution to a 250 mL beaker and cool in an ice bath. Slowly add 3M HCl with stirring until the pH is ~1-2. A white precipitate (the carboxylic acid) should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification & Validation: Recrystallize the crude solid from a suitable solvent (e.g., hexanes) to obtain pure cycloheptanecarboxylic acid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

| Parameter | Condition | Rationale |

| Base | NaOH (2.5 eq) | A strong nucleophile (OH⁻) and ensures complete deprotonation of the acid product, driving the reaction. |

| Solvent | EtOH/H₂O | Co-solvent system to ensure solubility of both the organic ester and the inorganic base. |

| Temperature | Reflux | Provides sufficient thermal energy to overcome the activation energy barrier for the reaction. |

| Workup | Acidification (HCl) | Protonates the sodium cycloheptanecarboxylate salt to yield the neutral carboxylic acid.[6] |

Mechanism & Protocol: Aminolysis for Amide Synthesis

Aminolysis is the reaction of an ester with an amine to form an amide. This reaction is generally slower than base-catalyzed hydrolysis and often requires heating.[7] The nucleophilicity of the amine is the primary driver of this transformation. Primary and secondary amines are suitable for this reaction. The process is fundamental in peptide synthesis and the creation of various pharmaceuticals.

Caption: Workflow for the Synthesis and Purification of an Amide.

Protocol 4.1: Synthesis of N-Butylcycloheptanecarboxamide

Objective: To synthesize an amide via nucleophilic attack of an amine on benzyl cycloheptanecarboxylate.

Materials:

-

Benzyl cycloheptanecarboxylate (1.0 eq)

-

n-Butylamine (1.2 eq)

-

Toluene

-

Ethyl Acetate (EtOAc)

-

1M HCl, Saturated NaHCO₃ solution, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask, add benzyl cycloheptanecarboxylate (2.0 g, 8.6 mmol), toluene (20 mL), and n-butylamine (0.75 g, 10.3 mmol).

-

Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 4-8 hours. Monitor the reaction by TLC.

-

Cooling & Dilution: Once the starting ester is consumed, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

-

Aqueous Workup: Transfer the solution to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL) to remove excess amine, saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-butylcycloheptanecarboxamide.

-

Validation: Confirm the structure and purity of the product by spectroscopic methods.

Mechanism & Protocol: Grignard Reagent Addition

The reaction of esters with organometallic nucleophiles, such as Grignard reagents, is distinct from hydrolysis or aminolysis.[8] The Grignard reagent is a powerful nucleophile and a strong base. It attacks the carbonyl carbon twice. The first attack generates a tetrahedral intermediate which collapses to form a ketone. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol after acidic workup.[6]

Causality: It is not possible to stop the reaction at the ketone stage because the ketone intermediate is significantly more electrophilic than the starting ester, ensuring a rapid second addition.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. orgosolver.com [orgosolver.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Application Note: A Systematic Approach to Solvent Selection for the Extraction of Benzyl Cycloheptanecarboxylate

Introduction: The Critical Role of Solvent Selection

The purification of active pharmaceutical ingredients (APIs), specialty chemicals, and research compounds relies heavily on robust and efficient extraction processes. A cornerstone of any successful liquid-liquid extraction (LLE) is the judicious selection of an appropriate solvent.[1][2] An optimal solvent not only maximizes the recovery of the target compound but also minimizes the co-extraction of impurities, reduces processing time, and ensures operational safety.[3] This guide provides a comprehensive framework for selecting and validating a solvent for the extraction of Benzyl Cycloheptanecarboxylate, a compound for which detailed physicochemical data may not be readily available. By combining theoretical principles with a systematic experimental protocol, researchers can confidently identify a solvent system tailored to their specific process needs.

Theoretical Framework: Predicting Solubility Behavior

A successful extraction is governed by the principle of "like dissolves like," where the solute partitions preferentially into the solvent phase with similar polarity.[4] Understanding the molecular characteristics of both the target compound and the potential solvents is the first step in a rational selection process.[3][5]

Analyte Profile: Benzyl Cycloheptanecarboxylate

While specific experimental data for Benzyl Cycloheptanecarboxylate is limited, we can infer its likely properties by examining its constituent functional groups:

-

Ester Group (-COO-): This group introduces polarity and potential for dipole-dipole interactions.[6]

-

Benzyl Group (C₆H₅CH₂-): The aromatic ring is largely non-polar but capable of π-π stacking interactions.

-

Cycloheptane Ring (C₇H₁₄): This large cycloalkane moiety is non-polar and hydrophobic, contributing significantly to the molecule's overall lipophilicity.[7][8]

Advanced Solvent Selection: Hansen Solubility Parameters (HSP)

For a more nuanced prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[10] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular dipole forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values (a small "HSP distance") are likely to be miscible.[11][12] While experimentally determining the HSP of a new compound is beyond the scope of this note, this concept underpins the rationale for testing a diverse range of solvents to probe these different interaction potentials.[10][13]

Candidate Solvent Survey

The ideal extraction solvent should possess several key attributes: high affinity for the target compound, immiscibility with the initial sample matrix (typically aqueous), a boiling point that facilitates easy removal without degrading the product, and a favorable safety and environmental profile.[3][14] The following table summarizes properties of common solvents suitable for extracting moderately polar to non-polar compounds.

Table 1: Properties of Common Organic Solvents for Extraction

| Solvent | Chemical Formula | Polarity Index (P')[15] | Boiling Point (°C) | Density (g/mL) | Key Safety Considerations[16] |

|---|---|---|---|---|---|

| n-Hexane | CH₃(CH₂)₄CH₃ | 0.1 | 69 | 0.655 | Flammable, neurotoxin. |

| Toluene | C₆H₅CH₃ | 2.4 | 111 | 0.867 | Flammable, toxic, reproductive hazard. |

| Dichloromethane | CH₂Cl₂ | 3.1 | 40 | 1.33 | Volatile, suspected carcinogen. |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 35 | 0.713 | Extremely flammable, forms explosive peroxides. |

| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | 77 | 0.894 | Flammable, irritant.[3] |

| Methyl t-Butyl Ether (MTBE) | C₅H₁₂O | 2.5 | 55 | 0.741 | Flammable, groundwater contaminant. |

Note: Data compiled from various sources.[15][17] Polarity Index (P') is a measure of relative polarity.

Experimental Design: A Systematic Solvent Screening Protocol

Given the absence of established data, an empirical screening process is the most reliable method for identifying the optimal solvent. This protocol is designed to be a self-validating system, where analytical results directly inform the final selection.

Workflow for Solvent Selection

The following diagram outlines the logical flow from initial assessment to final solvent choice.

Caption: Workflow for systematic solvent selection.

Protocol: Small-Scale Solvent Screening

Objective: To empirically compare the extraction efficiency and purity profile of at least three candidate solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane) for Benzyl Cycloheptanecarboxylate.

Materials:

-

Crude reaction mixture containing Benzyl Cycloheptanecarboxylate.

-

Candidate solvents (e.g., n-Hexane, Ethyl Acetate, Dichloromethane).

-

Deionized water.

-

Saturated sodium chloride solution (brine).

-

Anhydrous sodium sulfate or magnesium sulfate.

-

Small vials or test tubes (e.g., 4 mL).

-

Pipettes.

-

Vortex mixer.

-

Centrifuge (optional, aids phase separation).

-

Analytical equipment (TLC plate, GC-MS, or HPLC).

Methodology:

-

Sample Preparation: Prepare a stock solution of the crude product in a water-miscible solvent (if necessary) or use the aqueous work-up solution directly.

-

Aliquot: In separate labeled vials, place 1 mL of the aqueous crude product solution.

-

Extraction: To each vial, add 1 mL of a different candidate solvent (Hexane to vial 1, Ethyl Acetate to vial 2, etc.).

-

Mixing: Cap the vials tightly and vortex for 30-60 seconds to ensure thorough mixing. Periodically and carefully vent the vials to release any pressure buildup.

-

Phase Separation: Allow the layers to separate. Centrifugation for 1-2 minutes can accelerate this process and create a sharper interface.

-

Sample Collection: Carefully pipette a sample from the top organic layer of each vial for analysis.

-

Analysis: Spot each organic sample onto a single TLC plate for a side-by-side comparison. Alternatively, analyze each sample by GC or HPLC to quantify the recovery of Benzyl Cycloheptanecarboxylate and identify co-extracted impurities.[18][19]

-

Data Evaluation:

-

TLC: Compare the intensity of the product spot and the presence of impurity spots for each solvent.

-

GC/HPLC: Compare the peak area of the product to determine relative recovery. Examine the chromatogram for impurity peaks to assess selectivity.

-

Protocol: Standard Liquid-Liquid Extraction (LLE)

Once the optimal solvent is selected from the screening, this protocol can be used for preparative-scale extraction.

Caption: Standard liquid-liquid extraction workflow.

Methodology:

-

Setup: Secure a separatory funnel in a ring stand. Ensure the stopcock is closed.[20]

-

Loading: Pour the aqueous solution containing the product into the separatory funnel. Add the selected extraction solvent. Do not fill the funnel more than two-thirds full.

-

Mixing & Venting: Stopper the funnel. Invert it gently and immediately open the stopcock to vent any pressure. Close the stopcock and shake for 30-60 seconds with periodic venting.[20]

-

Separation: Place the funnel back in the ring stand and remove the stopper. Allow the two immiscible layers to fully separate.

-

Draining: Open the stopcock and carefully drain the bottom layer into a flask. The denser layer, which is typically the aqueous phase (unless using a halogenated solvent like dichloromethane), will be at the bottom.[20]

-

Collection: Collect the desired organic layer. It is best practice to keep both layers until the product is successfully isolated.

-

Re-extraction (Optional but Recommended): To maximize yield, the aqueous layer can be returned to the separatory funnel and extracted again with a fresh portion of the organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine. This helps to remove residual water and some water-soluble impurities.

-

Drying: Transfer the organic layer to a flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl until the agent no longer clumps.

-

Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Benzyl Cycloheptanecarboxylate.

Conclusion

The selection of an extraction solvent is a multi-faceted decision that balances solubility, selectivity, safety, and scalability.[3] For a compound like Benzyl Cycloheptanecarboxylate, where literature data is sparse, a predictive analysis based on molecular structure followed by a systematic, small-scale experimental screening is the most robust and efficient path to success. This approach minimizes wasted resources and provides a scientifically validated basis for process development and scale-up, ensuring high-purity recovery of the target molecule.

References

- Vertex AI Search. (n.d.). Benzyl alcohol | Solubility of Things.

-

Wikipedia. (2024). Benzyl alcohol. Retrieved February 4, 2026, from [Link]

-

ACS Publications. (2021). Measurement and Correlation of l-Phenylalanine Benzyl Ester Hydrochloride Solubility. Retrieved February 4, 2026, from [Link]

-

Sciencemadness Wiki. (2023). Benzyl alcohol. Retrieved February 4, 2026, from [Link]

-

Organomation. (n.d.). Solvent Extraction Techniques. Retrieved February 4, 2026, from [Link]

-

Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved February 4, 2026, from [Link]

-

Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved February 4, 2026, from [Link]

-

K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved February 4, 2026, from [Link]

-

EPA. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Cycloalkanes. Retrieved February 4, 2026, from [Link]

-

IntechOpen. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Retrieved February 4, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Extraction solvent stock solution. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). US4082788A - Esterification and extraction process.

-

Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved February 4, 2026, from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). Benzyl cyclopentanecarboxylate. Retrieved February 4, 2026, from [Link]

-

ACS Publications. (2024). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. Retrieved February 4, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved February 4, 2026, from [Link]

-

PMC. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Retrieved February 4, 2026, from [Link]

-

The Good Scents Company. (n.d.). benzyl cyclohexane carboxylate. Retrieved February 4, 2026, from [Link]

-

W.W. Norton. (n.d.). 2.13 Physical Properties of Alkanes and Cycloalkanes. Retrieved February 4, 2026, from [Link]

-

University of St Andrews. (2024). Solvents | Health & Safety. Retrieved February 4, 2026, from [Link]

-

Samex Environmental. (2025). What To Do With Solvents Used For Extraction. Retrieved February 4, 2026, from [Link]

-

MDPI. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved February 4, 2026, from [Link]

-

NCERT. (n.d.). Hydrocarbons. Retrieved February 4, 2026, from [Link]

-

Economy Process Solutions. (n.d.). Liquid-Liquid Extractors: Principles, Design, and Applications. Retrieved February 4, 2026, from [Link]

-

SCAT Europe. (n.d.). Solvents: Basics & Hazards | Laboratory Safety. Retrieved February 4, 2026, from [Link]

-

ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved February 4, 2026, from [Link]

-

Kinam Park. (n.d.). Hansen Solubility Parameters. Retrieved February 4, 2026, from [Link]

-

HSE. (2025). Construction hazardous substances: Solvents. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). Phenylmethyl cyclohexanecarboxylate. Retrieved February 4, 2026, from [Link]

-

University of Calgary. (n.d.). Ch 2: Cycloalkanes. Retrieved February 4, 2026, from [Link]

-

University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab. Retrieved February 4, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Retrieved February 4, 2026, from [Link]

-

Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved February 4, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Organic Solvents Standard. Retrieved February 4, 2026, from [Link]

-

PMC. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved February 4, 2026, from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved February 4, 2026, from [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved February 4, 2026, from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. ecoprocesssolutions.com [ecoprocesssolutions.com]

- 3. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ch 2: Cycloalkanes [chem.ucalgary.ca]

- 9. benzyl cyclohexane carboxylate, 22733-94-4 [thegoodscentscompany.com]

- 10. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solvents | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 15. shodex.com [shodex.com]

- 16. hse.gov.uk [hse.gov.uk]

- 17. www1.chem.umn.edu [www1.chem.umn.edu]

- 18. env.go.jp [env.go.jp]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]

Application Notes and Protocols for the Functionalization of the Cycloheptane Ring in Benzyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cycloheptane Scaffold in Modern Chemistry

The cycloheptane ring, a seven-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its inherent three-dimensionality and conformational flexibility allow for the precise spatial arrangement of substituents, making it an attractive template for the design of novel therapeutic agents and functional materials. The functionalization of the cycloheptane ring is crucial for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of molecules containing this motif. This guide provides a comprehensive overview of the strategies and protocols for the functionalization of the cycloheptane ring, with a specific focus on its incorporation within a benzyl ester framework. The benzyl ester group is a common protecting group for carboxylic acids and can also influence the reactivity and selectivity of synthetic transformations.

Navigating the Challenges of Cycloheptane Functionalization

The chemical inertness of C(sp³)–H bonds in cycloalkanes presents a significant hurdle for their selective functionalization. Traditional methods often require harsh reaction conditions and lack regioselectivity, leading to a mixture of products. However, the advent of modern synthetic methodologies, particularly transition metal-catalyzed C–H activation, has revolutionized the field, enabling the direct and site-selective introduction of functional groups into the cycloheptane core.

Strategic Approaches to Cycloheptane Functionalization in Benzyl Esters

The presence of a benzyl ester group in a cycloheptane-containing molecule offers both opportunities and challenges for functionalization. The ester moiety can potentially act as a directing group, guiding the catalyst to a specific C–H bond. Conversely, the reaction conditions must be carefully chosen to avoid cleavage of the ester.

Palladium-Catalyzed C–H Activation: A Powerful Tool for Arylation

Palladium catalysis has become a cornerstone of C–H functionalization chemistry. In the context of cycloheptane benzyl esters, a particularly effective strategy involves the use of a directing group to achieve high regioselectivity. While the benzyl ester itself may not be a strong directing group, the corresponding carboxylic acid can be used in a two-step sequence:

-

Directed C–H Arylation of Cycloheptanecarboxylic Acid: The carboxylic acid group can act as an effective directing group for the palladium-catalyzed arylation of the cycloheptane ring, particularly at the γ-position through a transannular C-H activation pathway.

-

Benzylation of the Functionalized Carboxylic Acid: The resulting arylated cycloheptanecarboxylic acid can then be converted to the corresponding benzyl ester using standard esterification methods.

Conceptual Workflow for Palladium-Catalyzed Arylation

Caption: Workflow for the two-step synthesis of functionalized cycloheptane benzyl esters.

Protocol: Palladium-Catalyzed γ-C–H Arylation of Cycloheptanecarboxylic Acid

This protocol is adapted from methodologies developed for the transannular C–H arylation of cycloalkane carboxylic acids.

Materials:

-

Cycloheptanecarboxylic acid

-

Aryl iodide

-

Pd(OAc)₂

-

Ligand (e.g., quinuclidine-pyridone ligand)

-

Ag₂CO₃

-

K₂CO₃

-

Solvent (e.g., 1,2-dichloroethane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction vessel, add cycloheptanecarboxylic acid (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (0.1 equiv), ligand (0.2 equiv), Ag₂CO₃ (1.5 equiv), and K₂CO₃ (1.5 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,2-dichloroethane via syringe.

-

Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired γ-arylated cycloheptanecarboxylic acid.

Protocol: Benzylation of γ-Arylated Cycloheptanecarboxylic Acid

Materials:

-

γ-Arylated cycloheptanecarboxylic acid

-

Benzyl bromide

-

K₂CO₃

-

Solvent (e.g., DMF)

Procedure:

-

Dissolve the γ-arylated cycloheptanecarboxylic acid (1.0 equiv) in DMF.

-

Add K₂CO₃ (2.0 equiv) and benzyl bromide (1.2 equiv).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final benzyl ester.

Quantitative Data: Comparison of Ligands for γ-C–H Arylation

| Ligand | Yield (%) | Reference |

| Quinuclidine-pyridone (L1) | 75 | |

| Sulfonamide-pyridone (L3) | 68 | |

| Simple Pyridine | <10 |

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Photocatalytic Functionalization: A Mild Approach

Photocatalysis has emerged as a powerful and mild method for C–H functionalization. This approach utilizes light to generate reactive radical intermediates that can participate in a variety of transformations. For cycloheptane benzyl esters, photocatalytic methods could potentially be used for:

-

Halogenation: Introduction of a halogen atom onto the cycloheptane ring.

-

Alkylation/Arylation: Formation of new C-C bonds.

-

Oxidation: Introduction of hydroxyl or carbonyl groups.

Conceptual Pathway for Photocatalytic C–H Functionalization

Caption: Generalized mechanism for photocatalytic C–H functionalization.

Enzymatic Hydroxylation: The Biocatalytic Approach

Enzymatic catalysis offers unparalleled selectivity for C–H functionalization. Cytochrome P450 monooxygenases and other hydroxylating enzymes can introduce hydroxyl groups into unactivated C–H bonds with high regio- and stereoselectivity. While specific examples for cycloheptane benzyl esters are not abundant in the literature, the general principles of enzymatic hydroxylation of cycloalkanes suggest that this is a promising avenue for future research.

Conclusion and Future Outlook

The functionalization of the cycloheptane ring in benzyl esters is a rapidly evolving field with significant implications for drug discovery and materials science. While palladium-catalyzed C–H activation, particularly through a two-step sequence involving a carboxylic acid directing group, is a well-established and powerful strategy, emerging methods in photocatalysis and biocatalysis offer exciting opportunities for the development of milder and more selective transformations. Future research will likely focus on the development of methods for the direct functionalization of cycloheptane benzyl esters, exploring the potential of the ester group as a directing element and expanding the scope of accessible functional groups.

References

-

Applications of C−H Functionalization Logic to Cyclobutane Synthesis - ORKG Ask. (URL: [Link])

-

Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis - MDPI. (URL: [Link])

-

Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH. (URL: [Link])

-

Benzyl Esters - Organic Chemistry Portal. (URL: [Link])

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - BJOC. (URL: [Link])

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. (URL: [Link])

-

Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed - NIH. (URL: [Link])

-

Ring‐Opening Polymerization of a Benzyl‐Protected Cyclic Ester towards Functional Aliphatic Polyester | Request PDF - ResearchGate. (URL: [Link])

-

Transannular C–H functionalization of cycloalkane carboxylic acids - IDEAS/RePEc. (URL: [Link])

-

Synthesis of tricyclic and tetracyclic benzocycloheptane derivatives linked morpholine moiety as CDK2 inhibitors | Request PDF - ResearchGate. (URL: [Link])

-

Enzymatic Hydroxylations of sp3-Carbons | ACS Catalysis - ACS Publications. (URL: [Link])

-

Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes - PMC - PubMed Central. (URL: [Link])

-

Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC - NIH. (URL: [Link])

-

Selected synthetic strategies to cyclophanes - Beilstein Journals. (URL: [Link])

-

Photocatalytic cyclohexane oxidation and epoxidation using hedgehog particles - PubMed. (URL: [Link])

-

Late-Stage Functionalization of Peptides and Cyclopeptides Using Organozinc Reagents. (URL: [Link])

-

Late stage C–H functionalization via chalcogen and pnictogen salts - RSC Publishing. (URL: [Link])

-

A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - arkat usa. (URL: [Link])

-

H functionalisation using a removable/modifiable or a traceless directing group strategy. (URL: [Link])

-

Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase - PMC - NIH. (URL: [Link])

-

Photocatalytic Oxidation of Cyclohexane in a Biphasic System Using Rapidly Synthesized Polymeric Carbon Nitride Films - Scilight Press. (URL: [Link])

-

The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC. (URL: [Link])

-

Photocatalytic regioselective C–H bond functionalizations in arenes - EPub Bayreuth. (URL: [Link])

-

Preparation and Hydrolysis of Benzyl Esters. - Scite.ai. (URL: [Link])

Troubleshooting & Optimization

Minimizing side reactions during benzyl cycloheptanecarboxylate formation

Welcome to the Advanced Synthesis Technical Support Center.

Ticket Subject: Optimization of Benzyl Cycloheptanecarboxylate Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Synthesizing benzyl cycloheptanecarboxylate presents a unique intersection of steric challenges and functional group sensitivity.[1] While the cycloheptane ring is chemically stable, its conformational flexibility (pseudorotation) and moderate steric bulk can retard nucleophilic attack at the carbonyl carbon. Simultaneously, the benzyl moiety is susceptible to hydrogenolysis and acid-catalyzed polymerization (Friedel-Crafts type) if conditions are too harsh.

This guide prioritizes purity over crude yield . We will focus on two primary pathways: Steglich Esterification (for mild, neutral conditions) and Acid Chloride Activation (for scale-up), addressing the specific side reactions that plague these routes.

Module 1: Method Selection & Strategy

Before beginning, select your pathway based on your available reagents and scale.

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and sensitivity.

Module 2: The Steglich Esterification (DCC/DMAP)

Best for: Small scale (<5g), acid-sensitive substrates, high-value starting materials.

The Core Problem: N-Acylurea Formation

In the Steglich reaction, the "deadly" side reaction is the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea. This is irreversible.

Why it happens here: The cycloheptyl ring provides enough steric hindrance to slow down the attack of benzyl alcohol. If the alcohol attacks too slowly, the intermediate rearranges.

Figure 2: The kinetic competition between productive esterification and N-acylurea rearrangement.

Troubleshooting FAQ: Steglich Route

Q: My crude NMR shows a large impurity with a triplet at ~8.0 ppm and cyclohexyl protons. What is it? A: This is likely the N-acylurea .

-

Cause: Insufficient DMAP or adding reagents in the wrong order. The 1,3-rearrangement is intramolecular and fast if the alcohol is sterically impeded.

-